molecular formula C24H36N2O14 B606182 Bis-PEG6-NHS ester CAS No. 1526718-98-8

Bis-PEG6-NHS ester

Cat. No. B606182
CAS RN: 1526718-98-8
M. Wt: 576.55
InChI Key: FDLGRFGWAMAWTE-UHFFFAOYSA-N
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Description

Bis-PEG6-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

Bis-PEG6-NHS ester is a PROTAC bridge and belongs to the PEG class . It can be used to synthesize a range of PROTAC molecules . Also, Bis-PEG6-NHS ester is a cleavable ADC linker for the synthesis of antibody drug conjugates (ADCs) .


Molecular Structure Analysis

Bis-PEG6-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Chemical Reactions Analysis

The NHS ester groups in Bis-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . NHS esters react with—NH2 groups at pH 7-9, forming stable amide bonds .


Physical And Chemical Properties Analysis

Bis-PEG6-NHS ester has a molecular weight of 576.6 g/mol . It is a viscous liquid that is colorless to light yellow . It is soluble in DMSO .

Mechanism of Action

Target of Action

Bis-PEG6-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The primary role of Bis-PEG6-NHS ester is to label these targets, which is crucial in the synthesis of PROTACs and antibody-drug conjugates (ADCs) .

Mode of Action

The mode of action of Bis-PEG6-NHS ester involves the formation of stable amide bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is achieved through the reaction of its NHS ester groups with the primary amines at neutral or weakly alkaline buffers .

Biochemical Pathways

Bis-PEG6-NHS ester plays a significant role in the intracellular ubiquitin-proteasome system . It forms part of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Bis-PEG6-NHS ester are largely influenced by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media , which can significantly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of Bis-PEG6-NHS ester’s action is the synthesis of PROTACs and ADCs . These compounds have significant applications in targeted protein degradation and targeted drug delivery, respectively .

Action Environment

The action environment of Bis-PEG6-NHS ester can influence its action, efficacy, and stability. For instance, the compound is unstable in solutions, and freshly prepared solutions are recommended . Moreover, the compound’s solubility can be significantly impacted by hygroscopic DMSO . Therefore, the use of newly opened DMSO is advised .

Safety and Hazards

Bis-PEG6-NHS ester should be stored at -20°C, sealed storage, away from moisture . It is recommended to use only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . It is also recommended to wash thoroughly after handling and wash contaminated clothing before reuse .

Future Directions

Bis-PEG6-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a promising compound in the field of drug delivery and could have significant applications in the development of new therapeutics .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLGRFGWAMAWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-PEG6-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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